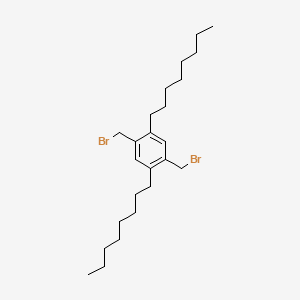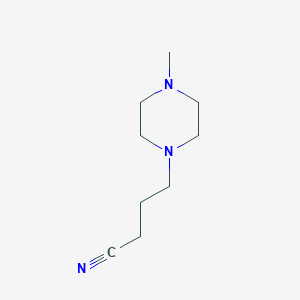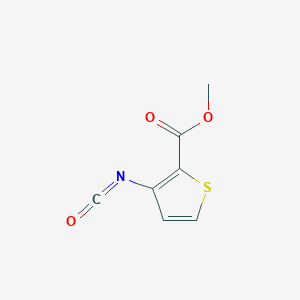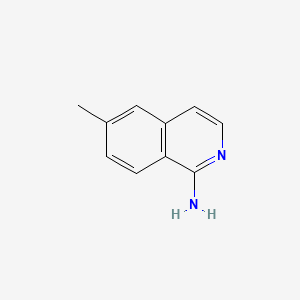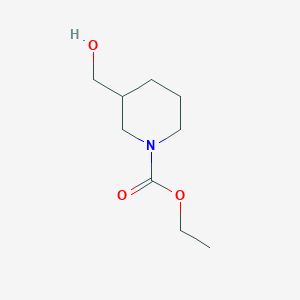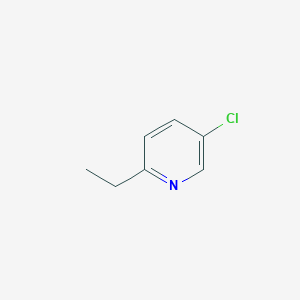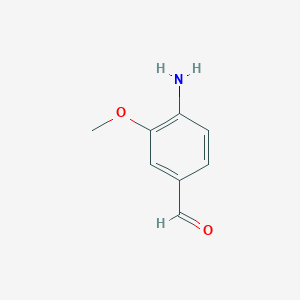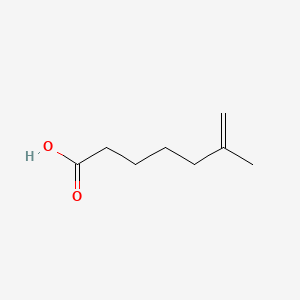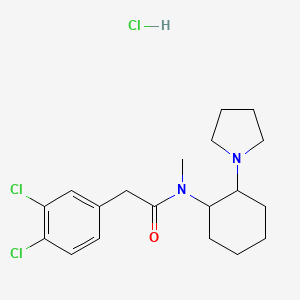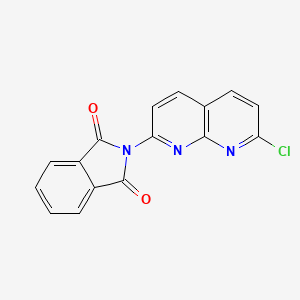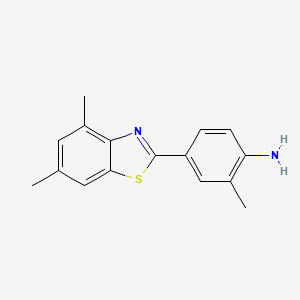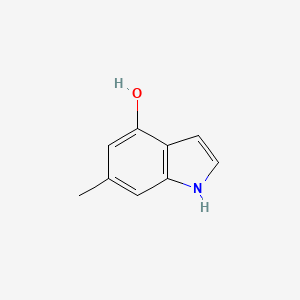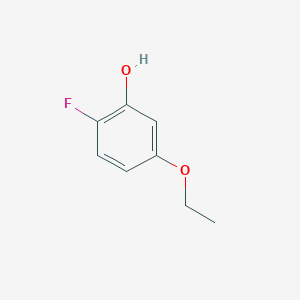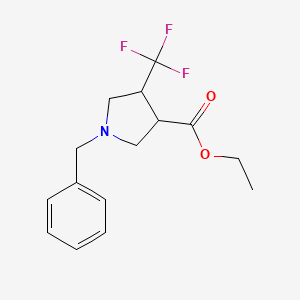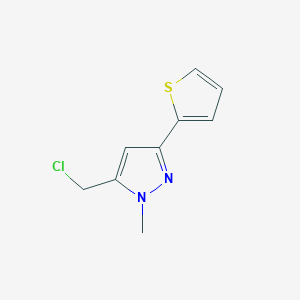
5-(Chloromethyl)-1-methyl-3-thien-2-yl-1H-pyrazole
Vue d'ensemble
Description
This would typically involve a basic overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the compound’s structure.Chemical Reactions Analysis
This would involve a study of the compound’s reactivity, including what types of chemical reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis Methodologies and Chemical Properties
The synthesis of pyrazoles, including those with functionalized side chains like "5-(Chloromethyl)-1-methyl-3-thien-2-yl-1H-pyrazole," often involves novel flexible synthetic approaches. For example, Grotjahn et al. (2002) described a new synthesis method for pyrazoles with different functionalized substituents at C3 and C5, showcasing the versatility in modifying pyrazole compounds to enhance their application in chemical synthesis and pharmaceutical development (Grotjahn et al., 2002). This methodology emphasizes the potential for creating ligands with specific properties by manipulating the substituents on the pyrazole ring.
Medicinal Chemistry Applications
In the context of medicinal chemistry, pyrazole derivatives have been explored for their potential as pharmacologically active compounds. Kumar et al. (2018) developed novel thienyl-pyrazole carboxamides with significant inhibitory activity against Phospholipase A2, highlighting their potential in designing new anti-inflammatory drugs (Kumar et al., 2018). This research underscores the therapeutic relevance of pyrazole derivatives in addressing inflammation-mediated disorders.
Antifungal and Antibacterial Properties
Pyrazole derivatives have also been evaluated for their antifungal and antibacterial properties. Ibraheem et al. (2020) synthesized novel benzimidazole-pyrazoline hybrid molecules, demonstrating significant anti-diabetic potential by inhibiting α-glucosidase (Ibraheem et al., 2020). Additionally, Chen et al. (2000) reported the synthesis and fungicidal activity of pyrazole derivatives against Rhizoctonia solani, a pathogen affecting rice, showcasing the agricultural applications of these compounds (Chen et al., 2000).
Applications in Material Science
Beyond biomedical applications, pyrazole derivatives have found utility in material science, such as in the development of photovoltaic devices. Zhou et al. (2010) discussed the synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers, highlighting their application in photovoltaic devices due to their desirable optical properties and electrochemical behavior (Zhou et al., 2010).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety data sheets (SDS) would be a key resource for this information.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or biological activity.
Please note that this is a general guide, and the specifics would depend on the particular compound and the available research. For a novel or less-studied compound, much of this information may not be available, and additional experimental research may be needed. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
5-(chloromethyl)-1-methyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMRXNSYTBKJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594567 | |
| Record name | 5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole | |
CAS RN |
876316-96-0 | |
| Record name | 5-(Chloromethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



